molecular formula C40H56N6O2 B1663843 YM17E

YM17E

Cat. No.: B1663843
M. Wt: 652.9 g/mol
InChI Key: LZQSLXDZJBXHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM17E is a chemical compound known for its role as an inhibitor of acyl coenzyme A: cholesterol acyltransferase. This enzyme is crucial in the metabolism of cholesterol, and its inhibition can lead to significant changes in cholesterol levels within the body. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and related cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YM17E involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired quality and quantity of this compound .

Chemical Reactions Analysis

Types of Reactions: YM17E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, reduced forms of this compound .

Scientific Research Applications

YM17E has a wide range of scientific research applications, including:

Mechanism of Action

YM17E exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the liver and bloodstream. The molecular targets and pathways involved include the reduction of low-density lipoprotein cholesterol and the modulation of lipid metabolism pathways .

Comparison with Similar Compounds

  • Nevanimibe hydrochloride
  • 24-Methylenecholesterol
  • Xanthohumol
  • YM-750

Comparison: YM17E is unique in its potent inhibition of acyl coenzyme A: cholesterol acyltransferase with an IC50 value of 44 nM in rabbit liver microsomes. Compared to similar compounds, this compound exhibits higher specificity and efficacy in reducing cholesterol levels. Its unique structure and mechanism of action make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N6O2/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQSLXDZJBXHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.